molecular formula C20H12N2OS B2716134 (E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 401607-76-9

(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2716134
CAS No.: 401607-76-9
M. Wt: 328.39
InChI Key: HGPHKLHQUFZZKO-GZTJUZNOSA-N
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Description

(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a furan ring, a naphthalene ring, and a thiazole ring, which are connected through an acrylonitrile moiety

Scientific Research Applications

(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Naphthalene: The synthesized thiazole ring is then coupled with a naphthalene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the coupled product with furan-2-carbaldehyde in the presence of a base, such as piperidine, to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The thiazole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, reduced acrylonitrile derivatives.

    Substitution: Halogenated or aminated thiazole/naphthalene derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The furan, thiazole, and naphthalene rings can engage in π-π interactions or hydrogen bonding with biological targets.

    Material Science: In organic semiconductors, the compound’s conjugated system facilitates electron transport, enhancing the material’s electrical properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a naphthalene ring.

    (E)-3-(furan-2-yl)-2-(4-(pyridin-2-yl)thiazol-2-yl)acrylonitrile: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

(E)-3-(furan-2-yl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is unique due to the combination of its furan, thiazole, and naphthalene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions or electronic characteristics.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS/c21-12-17(11-18-6-3-9-23-18)20-22-19(13-24-20)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHKLHQUFZZKO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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